molecular formula C13H10BrNO3 B1619094 3-Benzyloxy-4-bromonitrobenzene CAS No. 6345-68-2

3-Benzyloxy-4-bromonitrobenzene

Cat. No.: B1619094
CAS No.: 6345-68-2
M. Wt: 308.13 g/mol
InChI Key: QSHXUXBAVCVDPB-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-bromonitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromonitrobenzene typically involves multiple steps, starting from benzene or its derivatives. One common method includes the following steps:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom.

    Benzyloxylation: Finally, the bromonitrobenzene is reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-4-bromonitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: 3-Benzyloxy-4-bromoaniline.

    Oxidation: 3-Benzyloxy-4-bromobenzoic acid.

Scientific Research Applications

Chemistry: 3-Benzyloxy-4-bromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can be used to investigate the mechanisms of action of nitroaromatic drugs and their interactions with biological targets.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromonitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of nitroso and hydroxylamine intermediates.

    Oxidation: The benzyloxy group is oxidized to a carboxylic acid through the cleavage of the benzylic C-H bond and subsequent formation of a carboxylate intermediate.

Comparison with Similar Compounds

    3-Benzyloxy-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of bromine.

    3-Benzyloxy-4-fluoronitrobenzene: Similar structure but with a fluorine atom instead of bromine.

    3-Benzyloxy-4-iodonitrobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 3-Benzyloxy-4-bromonitrobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the bromine atom provides distinct reactivity compared to other halogenated derivatives. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Properties

IUPAC Name

1-bromo-4-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXUXBAVCVDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286050
Record name 3-benzyloxy-4-bromonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-68-2
Record name NSC43575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzyloxy-4-bromonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 27.4 g (125.6 mmol) of 2-bromo-5-nitrophenol, 26 g (188.4 mmol) potassium carbonate, and 250 mL DMF were stirred 15 min at room temperature. 16.4 mL (138 mmol) of benzyl bromide was added in one portion to the reaction mixture and the mixture was heated to 90° C. TLC analysis indicated complete reaction, so the reaction mixture was cooled to 5° C. in an ice/water bath, filtered and concentrated. 300 mL water was added to the reaction mixture and the black precipitate was filtered and air dried. The crude product was taken up in dichloromethane and purified over silica eluting with 35% hexanes in dichloromethane, to give 2-bromo-5-nitro-O-benzylphenol 35.5 g (115.2 mmol, 91.7%) as an ivory solid. 1H NMR (400 MHz) CDCl3 7.78 (s, 1H), 7.72 (s, 2H), 7.46-7.48 (m, 2H), 7.38-7.42 (m, 2H), 7.32-7.35 (1H), 5.23 (s, 2H).
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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